1-(2-Chloro-propionyl)-3-ethyl-urea
Description
Contextualizing Urea-Based Structures in Organic Synthesis and Chemical Biology
Urea-based structures are integral to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. In chemical biology, the urea (B33335) functional group is a key component in the design of enzyme inhibitors and receptor modulators due to its ability to mimic peptide bonds and engage in specific hydrogen bonding interactions with protein targets. reading.ac.uk
Academic Significance of Chloro-Substituted Propionyl Moieties in Reactive Intermediates
The presence of a chloro-substituted propionyl group introduces a reactive center into a molecule. The chlorine atom, being a good leaving group, makes the alpha-carbon susceptible to nucleophilic attack. This reactivity is of significant academic interest as it allows for the facile synthesis of a variety of derivatives through substitution reactions. Furthermore, the chloro-propionyl moiety can act as a precursor to other functional groups, expanding the synthetic utility of the parent molecule.
Role of N-Alkyl Substitution in Urea Chemistry: The Ethyl Group Perspective
The substitution of an alkyl group, such as an ethyl group, on the nitrogen atom of urea influences the compound's physical and chemical properties. The ethyl group can affect the molecule's solubility, steric hindrance, and electronic environment. In the context of 1-(2-Chloro-propionyl)-3-ethyl-urea, the ethyl group modulates the reactivity of the urea nitrogens and can play a role in its interactions with other molecules.
Current Research Landscape for Substituted Urea Compounds
The current research landscape for substituted urea compounds is vast and dynamic. A significant area of investigation is their potential as herbicides. nih.govnih.gov Many commercially successful herbicides are urea derivatives, and research continues to explore novel substitutions to enhance efficacy and selectivity. nih.gov Additionally, substituted ureas are actively being investigated for their potential in medicinal chemistry, with studies exploring their anticancer and other therapeutic properties.
Scope of Academic Inquiry into this compound as a Model System
While extensive research exists on the broader class of substituted ureas, academic inquiry specifically utilizing this compound as a model system appears to be limited in publicly available literature. However, its structure, combining a reactive acyl chloride precursor with a substituted urea, makes it an excellent candidate for studying fundamental reaction mechanisms, such as nucleophilic acyl substitution and the influence of adjacent functional groups on reactivity. The compound serves as a valuable theoretical model for understanding the behavior of more complex molecules containing similar functionalities.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the following table, based on available data. nih.gov
| Property | Value |
| IUPAC Name | 2-chloro-N-(ethylcarbamoyl)propanamide |
| Molecular Formula | C₆H₁₁ClN₂O₂ |
| Molecular Weight | 178.62 g/mol |
| CAS Number | 554426-65-2 |
| XLogP3-AA | 1.1 |
| Monoisotopic Mass | 178.0509053 Da |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 11 |
Synthesis and Reactivity
The synthesis of N-acylureas, such as this compound, can generally be achieved through the reaction of an N-acylisocyanate with an amine or by the reaction of an isocyanate with an amide under specific conditions. reading.ac.uk A common and direct method for the synthesis of related N-acylureas involves the acylation of a urea derivative with an acyl chloride. researchgate.net
A plausible synthetic route for this compound would involve the reaction of ethylurea (B42620) with 2-chloropropionyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon of the propionyl group and the presence of the chlorine atom. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position.
Detailed Research Findings
Specific research focused solely on this compound is not extensively documented in peer-reviewed literature. However, the known herbicidal activity of many N-substituted ureas provides a strong rationale for investigating this compound's potential in agriculture. nih.govnih.gov The combination of the urea backbone, known for its interaction with biological targets in plants, and the reactive chloro-propionyl moiety suggests that this compound could exhibit interesting biological effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(ethylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-8-6(11)9-5(10)4(2)7/h4H,3H2,1-2H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFVVKIXBOGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 2 Chloro Propionyl 3 Ethyl Urea and Analogues
Fundamental Strategies for Urea (B33335) Bond Formation
The construction of the N-acylurea moiety, central to the structure of 1-(2-Chloro-propionyl)-3-ethyl-urea, can be achieved through several primary synthetic routes. These pathways involve the careful formation of the urea bond, followed by or preceded by acylation.
Amination Reactions with Phosgene (B1210022) or Phosgene Equivalents
A classical approach to urea synthesis involves the use of phosgene (COCl₂) or its safer, solid equivalents like triphosgene. In this methodology, an amine, such as ethylamine (B1201723), is reacted with phosgene. This reaction typically proceeds through a highly reactive isocyanate intermediate (ethyl isocyanate in this case). The subsequent reaction of this intermediate with an appropriate amine or amide nucleophile leads to the desired urea structure. While effective, the high toxicity of phosgene necessitates stringent safety precautions, leading many researchers to prefer alternative methods. rsc.org
Isocyanate-Amine Condensation Pathways
The condensation of isocyanates with amines or amides is a widely utilized and versatile method for creating urea and N-acylurea linkages. rsc.orgnih.gov For the synthesis of this compound, this can be approached in two ways:
Route A: The reaction of ethyl isocyanate with 2-chloropropionamide (B1208399).
Route B: The reaction of 2-chloropropionyl isocyanate with ethylamine.
The latter isocyanate, 2-chloropropionyl isocyanate, can be generated from 2-chloropropionyl chloride. A related synthesis has been documented for a similar compound, where 3-chloropropionyl isocyanate reacts with N-(2-aminoethyl)piperazine to yield the corresponding 3-chloropropionyl urea derivative. prepchem.com The choice between these routes often depends on the commercial availability and stability of the starting materials. Isocyanates themselves can be unstable, which can be a drawback for this method. rsc.org A two-step process can also be employed, involving the generation of an N-(phenoxycarbonyl)benzamide intermediate from an isocyanate and phenol, which is then coupled with an amine. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Ethyl Isocyanate | 2-Chloropropionamide | This compound | - |
| 2-Chloropropionyl Isocyanate | Ethylamine | This compound | - |
| 3-Chloropropionyl Isocyanate | N-(2-aminoethyl)piperazine | 1-(3-chloropropionyl)-4-(2-aminoethyl)piperazine urea | prepchem.com |
| Benzoyl Isocyanate & Phenol | Various Amines | N-acyl ureas | nih.gov |
Direct Acylation of Urea or Carbamate (B1207046) Compounds
Perhaps the most direct method for synthesizing N-acylureas is the acylation of a pre-formed urea with an activated carboxylic acid derivative, such as an acid chloride or anhydride (B1165640). rsc.org In this approach, ethylurea (B42620) would be directly acylated with 2-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
This strategy has been successfully applied to the synthesis of various N-acyl cyclic urea derivatives. arkat-usa.org For instance, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one was reacted with different acyl chlorides, including 2-chloroacetyl chloride and 2-bromoacetyl chloride, to produce the corresponding N-acylated products in high yields (95% and 89% respectively). arkat-usa.org A similar acylation was performed by reacting N,N'-trimethyleneurea with 3-chloropropionyl chloride in toluene (B28343) with triethylamine (B128534) as a base. chemicalbook.com
| Urea Substrate | Acylating Agent | Product | Yield | Reference |
| Ethylurea | 2-Chloropropionyl chloride | This compound | - | rsc.org |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 2-Chloroacetyl chloride | 1-(2-Chloroacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 95% | arkat-usa.org |
| N,N'-Trimethyleneurea | 3-Chloropropionyl chloride | 1-(3-chloropropionyl)-N,N'-trimethyleneurea | - | chemicalbook.com |
Preparation of 2-Chloro-propionylating Agents
The availability of a suitable 2-chloro-propionylating agent is critical for several of the synthetic routes described above. The most common and reactive of these is 2-chloropropionyl chloride.
Synthesis of 2-Chloro-propionyl Chloride from Relevant Precursors
2-Chloropropionyl chloride is primarily synthesized from two main precursors: 2-chloropropionic acid or propionyl chloride.
From 2-Chloropropionic Acid: The conversion of 2-chloropropionic acid to the corresponding acyl chloride is a standard transformation accomplished using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl). Optimized protocols involve refluxing the acid with a slight excess of thionyl chloride, followed by distillation to purify the product. The synthesis of optically active D-(+)-2-chloropropionyl chloride from D-2-chloropropionic acid using thionyl chloride and a catalyst such as triethylamine or N,N-dimethylformamide has also been reported, with yields around 82%. google.com
From Lactic Acid: An efficient one-pot synthesis has been developed to produce optically active D-(+)-2-chloropropionyl chloride directly from food-grade L-lactic acid and thionyl chloride using a pyridine (B92270) catalyst. google.com This method avoids the isolation of intermediate products and provides the final acyl chloride in high yield (over 84%) and purity (over 97%). google.com Other methods involve reacting L-ethyl lactate (B86563) with thionyl chloride to eventually produce D-(+)-2-chloropropionyl chloride after hydrolysis and subsequent acylation. patsnap.com
From Propionyl Chloride: Direct chlorination of propionyl chloride using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can also yield 2-chloropropionyl chloride. This reaction often requires radical initiators or UV light and is performed under anhydrous conditions.
| Precursor | Reagent(s) | Catalyst | Product | Yield | Reference |
| 2-Chloropropionic Acid | Thionyl Chloride (SOCl₂) | - | 2-Chloropropionyl Chloride | - | |
| D-2-Chloropropionic Acid | Thionyl Chloride (SOCl₂) | Triethylamine | D-(+)-2-Chloropropionyl Chloride | 81.6% | google.com |
| L-Lactic Acid | Thionyl Chloride (SOCl₂) | Pyridine | D-(+)-2-Chloropropionyl Chloride | >84% | google.com |
| Propionyl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | 2-Chloropropionyl Chloride | - |
Alternative Chloroacylation Reagents
While 2-chloropropionyl chloride is the most common acylating agent for this purpose, other activated forms of 2-chloropropionic acid can also be employed. One such alternative is 2-chloropropionic anhydride . Acid anhydrides are generally less reactive than acid chlorides but can be effective acylating agents, often requiring slightly higher temperatures or longer reaction times. rsc.org Their use can sometimes offer advantages in terms of selectivity or handling. The synthesis of N-acylureas via the reaction of a carboxylic acid with a carbodiimide (B86325) can also proceed through an O-acylisourea intermediate, which then rearranges to the final product. google.comresearchgate.net This suggests that in-situ activation of 2-chloropropionic acid could be another viable pathway.
Stepwise Synthesis of this compound
The primary synthetic route to this compound is a two-step process. The first step involves the synthesis of the precursor, ethylurea. The second, and final, step is the acylation of ethylurea with 2-chloropropionyl chloride to yield the target compound. This method is a common strategy for the preparation of N-acylureas. nih.govacs.org
The introduction of the ethyl substituent is achieved through the synthesis of ethylurea. Ethylurea, also known as N-ethylurea, is a derivative of urea where one of the amino group's hydrogen atoms is replaced by an ethyl group. ontosight.ai There are several established methods for its synthesis:
Reaction of Urea with an Ethylating Agent: Ethylurea can be synthesized by reacting urea with ethyl chloride or ethyl bromide in the presence of a base like sodium hydroxide. ontosight.ai Another method involves heating urea with ethylamine in a sealed vessel. guidechem.com
From Ethyl Isocyanate: The reaction of ethyl isocyanate with ammonia (B1221849) is a direct method to produce ethylurea. chemicalbook.comresearchgate.net
From l-Theanine (B554948): An interesting, though less common, method involves the alkaline hydrolysis of l-theanine to produce ethylamine, which is then reacted with nitrourea (B1361781) to form ethylurea nitrate. sciencemadness.org
The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
| Precursor | Reagent | Product | Reference |
| Urea | Ethyl Chloride/Bromide | Ethylurea | ontosight.ai |
| Urea | Ethylamine | Ethylurea | guidechem.com |
| Ethyl Isocyanate | Ammonia | Ethylurea | chemicalbook.comresearchgate.net |
| l-Theanine | Sodium Hydroxide, then Nitrourea | Ethylurea Nitrate | sciencemadness.org |
The 2-chloro-propionyl moiety is introduced in the final step of the synthesis through the acylation of ethylurea. This is typically achieved by reacting ethylurea with 2-chloropropionyl chloride.
The key reagent, 2-chloropropionyl chloride, can be prepared through several methods:
Chlorination of Propionyl Chloride: This involves the electrophilic substitution of propionyl chloride with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like AIBN or under UV light.
From 2-Chloropropionic Acid: A common laboratory-scale method is the reaction of 2-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). patsnap.com The use of optically active lactic acid as a starting material can lead to the formation of optically active 2-chloropropionyl chloride. patsnap.compatsnap.comgoogle.comgoogle.com
The acylation reaction itself is a nucleophilic acyl substitution, where the nitrogen atom of ethylurea attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride, leading to the displacement of the chloride ion and the formation of this compound.
| Precursor | Reagent(s) | Product | Reference |
| Propionyl Chloride | Cl₂ or SO₂Cl₂ | 2-Chloropropionyl Chloride | |
| 2-Chloropropionic Acid | SOCl₂ or PCl₅ | 2-Chloropropionyl Chloride | patsnap.com |
| Ethylurea | 2-Chloropropionyl Chloride | This compound |
Optimization of Synthetic Pathways: Yield and Selectivity Considerations
Optimizing the synthesis of this compound primarily focuses on the acylation step, as this is where side reactions can occur, impacting both yield and purity. Key factors to consider include the choice of solvent, base, temperature, and reaction time. arkat-usa.org
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran (B95107) are commonly used for acylation reactions to avoid solvolysis of the acyl chloride. arkat-usa.org
Base: A base, typically a tertiary amine like triethylamine or pyridine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. arkat-usa.orgchemicalbook.com The base's strength and steric hindrance can affect the reaction's efficiency. For instance, in the acylation of a cyclic urea, triethylamine was found to be more effective than pyridine, leading to higher yields in a shorter time. arkat-usa.org
Temperature: The reaction is often carried out at room temperature or under reflux conditions. arkat-usa.org While higher temperatures can increase the reaction rate, they can also promote the formation of side products, such as biuret (B89757) through the condensation of urea derivatives.
Selectivity: A key consideration in the acylation of ureas is selectivity. Ureas have two potentially nucleophilic nitrogen atoms. In the case of ethylurea, acylation can occur at either the substituted (N3) or unsubstituted (N1) nitrogen. The electronic and steric environment around each nitrogen atom influences the regioselectivity of the reaction. While specific studies on this compound are not prevalent, research on analogous systems can provide insights. The use of bulky substituents on one nitrogen can direct acylation to the other, less hindered nitrogen. nsf.gov
Alternative Methods: Modern synthetic methods, such as palladium-catalyzed carbonylation, offer alternative routes to N-acyl ureas with good functional group tolerance and high yields. organic-chemistry.org These methods, however, are often more complex and may not be necessary for the straightforward synthesis of this compound.
The following table summarizes the influence of various parameters on the acylation of ureas, based on general findings in the literature.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Solvent | Aprotic (e.g., Toluene, CH₂Cl₂) | Generally improves yield by preventing acyl chloride hydrolysis. | arkat-usa.org |
| Base | Triethylamine | Often more effective than pyridine, leading to higher yields and shorter reaction times. | arkat-usa.org |
| Temperature | Elevated (e.g., Reflux) | Increases reaction rate but may lead to side products like biurets. | arkat-usa.org |
| Substituents | Bulky groups on urea | Can direct acylation to the less sterically hindered nitrogen, improving selectivity. | nsf.gov |
Reaction Chemistry and Mechanistic Investigations of 1 2 Chloro Propionyl 3 Ethyl Urea
Nucleophilic Substitution Reactions Involving the Chiral Chlorinated Carbon
The carbon atom bearing the chlorine is a chiral center and an electrophilic site susceptible to attack by nucleophiles. This reactivity can lead to both intramolecular and intermolecular products.
The proximity of the urea (B33335) nitrogens to the electrophilic chlorinated carbon allows for intramolecular nucleophilic substitution, leading to the formation of heterocyclic structures. A notable pathway for analogous N-(2-chloroethyl)ureas is the cyclization to form 2-amino-4,5-dihydrooxazole derivatives. nih.govacs.org This reaction proceeds via the attack of the oxygen atom of the urea moiety, which is facilitated by the tautomeric equilibrium of the urea group, onto the chlorinated carbon center. nih.gov Studies on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have shown that these cyclic derivatives can form spontaneously in cell culture media and are considered key intermediates for protein alkylation. nih.gov The cyclization results in derivatives that can be two- to threefold more active than their acyclic precursors. nih.gov This transformation suggests that the intramolecular cyclization of 1-(2-chloro-propionyl)-3-ethyl-urea is a plausible and significant reaction pathway, leading to the formation of a 5-methyl-2-(ethylamino)-4,5-dihydro-1,3-oxazole ring system.
Table 1: Intramolecular Cyclization of Chloroethyl Ureas
| Starting Material Class | Reaction Conditions | Product Class | Key Findings | Reference |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Cell culture medium | N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) | Spontaneous cyclization occurs, leading to more active compounds. | nih.gov |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Not specified | 4,5-dihydrooxazol-2-amine derivatives | Cyclization is a key activation pathway. | acs.org |
The chlorinated carbon in this compound is also a target for external nucleophiles. The chloroacetyl group in the similar compound 1-(2-chloro-acetyl)-3-propyl-urea (B1361981) readily undergoes nucleophilic substitution with various nucleophiles, such as amines and thiols. This reaction is a fundamental transformation for such bifunctional reagents. d-nb.info The reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond. For example, reactions with amines would yield amino-propionyl urea derivatives, while reactions with thiols would produce thioether-linked analogues. These substitutions are typically carried out under mild conditions, sometimes with the addition of a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction.
Table 2: Examples of Intermolecular Nucleophilic Substitution
| Reactant Class | Nucleophile | Product Type | Reaction Conditions | Reference |
| 1-(2-Chloro-acetyl)-3-propyl-urea | Amines, Thiols | Substituted urea derivatives | Mild conditions | |
| 3-Chloropropionyl chloride | Various nucleophiles | Substituted propionyl derivatives | Not specified | d-nb.info |
| 1,2-dichloro-4-(1-chloroethyl)-benzene | 1,3-Thiazinane-2-thione | N-substituted thiazinane | Sodium hydride | mdpi.com |
Reactivity of the Urea Linkage
The urea functional group is a critical component of the molecule's structure and reactivity, influencing its stability and interactions.
The acyl-urea linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This degradation process would lead to the cleavage of the amide bond. Hydrolysis of the analogous compound 1-(2-chloro-acetyl)-3-propyl-urea yields the corresponding carboxylic acid (2-chloroacetic acid) and amine (propylamine), indicating the lability of the acyl-urea bond. It is expected that this compound would similarly degrade into 2-chloropropionic acid and ethylurea (B42620) under hydrolytic conditions. The rate of hydrolysis is dependent on pH and temperature. In addition to chemical hydrolysis, enzymatic degradation is also a possibility in biological systems. For instance, while certain caged urea derivatives are resistant to urease, the urea released after a specific reaction (e.g., photolysis) can be readily hydrolyzed by the enzyme. acs.org
The urea moiety contains nucleophilic nitrogen atoms that can react with electrophilic species. While the acyl group reduces the nucleophilicity of the adjacent nitrogen, the terminal ethyl-substituted nitrogen retains its ability to react with electrophiles. These reactions can include alkylation or acylation. The interaction of xenobiotic electrophiles with nucleophilic sites on molecules like ureas can lead to covalent modifications. researchgate.net For instance, the nitrogen atoms in the urea linkage can potentially react with alkylating agents or other strong electrophiles, leading to the formation of more complex urea derivatives.
Investigations into Elimination Reactions
The presence of a chlorine atom on the carbon beta to the carbonyl group creates the potential for β-elimination reactions. This reaction pathway would result in the formation of an α,β-unsaturated acyl-urea. Specifically, treatment of 3-chloro-propionic acid esters with a base, such as potassium carbonate, can lead to the elimination of HCl and the formation of the corresponding acrylate (B77674) derivative. googleapis.com A similar reaction is plausible for this compound, where a base could abstract the proton on the α-carbon, followed by the elimination of the chloride ion. This would yield 1-(acryloyl)-3-ethyl-urea. This elimination reaction competes with the nucleophilic substitution reactions at the chlorinated carbon. The reaction conditions, particularly the strength and steric bulk of the base, would influence the ratio of elimination to substitution products. beilstein-journals.org
Table 3: Elimination Reaction of 3-Chloropropionyl Derivatives
| Starting Material | Reagent/Conditions | Product | Key Feature | Reference |
| 3-chloro-propionic acid 1,1-dimethyl-2-oxo-2-phenylethyl ester | K₂CO₃, Acetone, Reflux | 2-propenoic acid 1,1-dimethyl-2-oxo-2-phenylethyl ester | β-elimination to form an acrylate | googleapis.com |
| 2-(1-hydroxyalkyl)cycloalkanones | CeCl₃·7H₂O, NaI, Acetonitrile, Reflux | (E)-2-alkylidenecycloalkanones | Regio- and stereoselective β-elimination | acs.org |
Mechanistic Studies of Reaction Intermediates
The investigation into the reaction mechanisms of this compound and related N-acylureas often involves the characterization of transient intermediates. The primary reaction pathway of interest is the intramolecular cyclization, which proceeds through several key steps.
Under basic conditions, the initial step is the deprotonation of the urea nitrogen. The resulting anion then acts as an intramolecular nucleophile. The reaction can proceed via two main pathways, depending on which nitrogen atom initiates the attack.
Path A: N1 Attack and Rearrangement One proposed mechanism involves the initial formation of an O-acyl intermediate through rearrangement, which then cyclizes. However, a more direct pathway is generally favored.
Path B: N3 Attack and Direct Cyclization A more direct and commonly accepted mechanism involves the nucleophilic attack of the deprotonated urea nitrogen onto the electrophilic carbon bearing the chlorine atom. This intramolecular nucleophilic substitution (SNi) proceeds through a transition state leading to a five-membered ring system.
The key intermediate in this cyclization is a zwitterionic or anionic species, depending on the reaction conditions. The formation of N-acyliminium ions has also been proposed as a potential intermediate in related reactions, particularly under acidic conditions or with the use of Lewis acids. These highly reactive species can then undergo nucleophilic attack to form cyclic products.
Studies on analogous compounds, such as N-aryl amides, have shown that intramolecular cyclization can lead to the formation of various heterocyclic structures. For instance, the cyclization of N-aryl 2-chloroamides can produce oxindoles. While the specific intermediates for this compound are not extensively documented in dedicated studies, the general principles of intramolecular reactions of halo-acyl ureas suggest the formation of a heterocyclic ring system. The primary product expected from the intramolecular cyclization of this compound is 1-ethyl-4-methyl-imidazolidine-2,5-dione.
Table 1: Proposed Intermediates in the Cyclization of this compound
| Intermediate Name | Structure | Role in Mechanism |
| N-Acylurea Anion | Nucleophile for intramolecular attack | |
| Transition State | Five-membered ring formation | |
| 1-ethyl-4-methyl-imidazolidine-2,5-dione | Final cyclized product |
Stereochemical Course of Reactions at the 2-Chloro-propionyl Center
The 2-chloro-propionyl group of this compound contains a stereocenter at the carbon atom bonded to the chlorine. The stereochemical outcome of reactions at this center is of significant interest as it provides insight into the reaction mechanism. The stereochemistry of the starting material, whether (R)- or (S)-1-(2-chloro-propionyl)-3-ethyl-urea, will influence the stereochemistry of the product.
In the case of intramolecular cyclization, the reaction is an intramolecular nucleophilic substitution. The stereochemical course of this reaction can proceed with either inversion or retention of configuration at the chiral center.
Inversion of Configuration: If the reaction follows a classic SN2 pathway, the nucleophilic attack by the urea nitrogen would occur from the backside relative to the departing chloride ion. This would result in an inversion of the stereochemical configuration at the carbon center. For example, if the starting material is the (R)-enantiomer, the resulting product would have the (S)-configuration at that carbon.
Retention of Configuration: Retention of configuration is also possible, particularly through mechanisms involving double inversion or the formation of an intermediate that maintains the original stereochemistry.
The specific outcome is often dependent on the reaction conditions, such as the solvent and the nature of the base used. Studies on related systems have shown that the stereochemistry of the product can be controlled by the choice of reagents and conditions.
Table 2: Predicted Stereochemical Outcomes for the Cyclization of Enantiomerically Pure this compound
| Starting Material Enantiomer | Reaction Pathway | Product Enantiomer | Stereochemical Outcome |
| (R)-1-(2-chloro-propionyl)-3-ethyl-urea | SN2-type intramolecular cyclization | (S)-1-ethyl-4-methyl-imidazolidine-2,5-dione | Inversion of configuration |
| (S)-1-(2-chloro-propionyl)-3-ethyl-urea | SN2-type intramolecular cyclization | (R)-1-ethyl-4-methyl-imidazolidine-2,5-dione | Inversion of configuration |
It is important to note that side reactions, such as elimination, could also occur, leading to the formation of achiral products. The careful selection of reaction conditions is crucial to ensure high stereoselectivity in the desired cyclization reaction.
Derivatization Strategies and Analogue Design in Urea Chemistry
Structural Modifications at the N1 Position (2-Chloro-propionyl Side Chain)
The N1-acyl portion of 1-(2-Chloro-propionyl)-3-ethyl-urea offers significant opportunities for analogue design. Modifications can be targeted at the halogen substituent and the propionyl chain itself, each providing a route to novel derivatives with potentially altered reactivity and properties.
The chlorine atom at the C2 position of the propionyl group is a key reactive site. As a good leaving group, it can participate in various nucleophilic substitution reactions. A primary derivatization strategy involves replacing the chlorine with other halogens (Fluorine, Bromine, Iodine) to modulate the electrophilicity and reactivity of the α-carbon.
The synthesis of these analogues would typically follow established acylation procedures where the corresponding 2-halo-propionyl halide or anhydride (B1165640) is reacted with ethylurea (B42620). The choice of halogen can significantly influence the compound's chemical stability and its potential as an alkylating agent. For instance, bromo- and iodo-derivatives are generally more reactive than their chloro-counterpart, which could be advantageous in contexts requiring covalent bond formation. Conversely, a fluoro-substituent would be expected to increase the metabolic stability of the propionyl chain.
Table 1: Potential N1-Halogenated Analogues
| Halogen Substituent | Compound Name | Key Synthetic Feature |
| Fluorine | 1-(2-Fluoro-propionyl)-3-ethyl-urea | Reaction with 2-fluoropropionyl chloride. |
| Bromine | 1-(2-Bromo-propionyl)-3-ethyl-urea | Reaction with 2-bromopropionyl bromide. |
| Iodine | 1-(2-Iodo-propionyl)-3-ethyl-urea | Reaction with 2-iodopropionyl chloride or in situ generation from the chloro-derivative via Finkelstein reaction. |
Beyond altering the halogen, the carbon backbone of the propionyl group can be extended or branched. This strategy, known as chain elaboration, can impact the molecule's lipophilicity, steric profile, and conformational flexibility. Alkylation reactions are a common method for achieving such modifications.
For example, increasing the chain length to a butanoyl or pentanoyl scaffold would increase lipophilicity. Introducing branching, such as an additional methyl group on the propionyl chain, could introduce new stereocenters and influence how the molecule interacts with biological targets. These modifications are typically achieved by starting with the appropriately substituted acyl halide in the initial urea (B33335) synthesis.
Table 2: Examples of N1-Propionyl Chain Elaboration
| Modification | Example Compound Name | Potential Impact |
| Chain Extension | 1-(2-Chloro-butanoyl)-3-ethyl-urea | Increased lipophilicity. |
| Branching | 1-(2-Chloro-2-methyl-propionyl)-3-ethyl-urea | Altered steric hindrance and potential for new chiral centers. |
| Aromatic Introduction | 1-(2-Chloro-3-phenyl-propionyl)-3-ethyl-urea | Introduction of aromatic interactions, increased bulk. |
Structural Modifications at the N3 Position (Ethyl Substituent)
A straightforward and effective strategy is the substitution of the ethyl group with a variety of other alkyl or aryl moieties. This is typically achieved by using a different primary amine in the initial synthetic sequence that leads to the substituted urea precursor, which is then acylated. Replacing the ethyl group with larger alkyl chains (e.g., propyl, butyl, isobutyl) can systematically probe the effects of size and lipophilicity.
Introducing aryl groups, such as a phenyl or a substituted phenyl ring, can introduce opportunities for π-π stacking or other aromatic interactions, a strategy widely used in drug design. nih.gov The synthesis of N,N'-diarylureas is a well-established field, often explored for developing new therapeutic agents. nih.gov
Table 3: N3-Substituent Modifications
| N3-Substituent | Example Compound Name | Rationale for Modification |
| Isopropyl | 1-(2-Chloro-propionyl)-3-isopropyl-urea | Introduce branching to alter binding pocket fit. |
| Cyclohexyl | 1-(2-Chloro-propionyl)-3-cyclohexyl-urea | Increase lipophilicity and conformational rigidity. |
| Phenyl | 1-(2-Chloro-propionyl)-3-phenyl-urea | Introduce potential for aromatic interactions. |
| 4-Fluorophenyl | 1-(2-Chloro-propionyl)-3-(4-fluorophenyl)-urea | Modulate electronic properties of the aryl ring. |
Introducing functional groups onto the N3-substituent can enhance solubility, provide new interaction points, or act as a linker for conjugation to other molecules. For instance, replacing the ethyl group with a 2-hydroxyethyl or a 3-aminopropyl group can dramatically alter the molecule's properties. The synthesis of such analogues requires starting materials like 2-aminoethanol or 1,3-diaminopropane (B46017) to form the initial functionalized urea. These functional groups can serve as handles for secondary derivatization. academicjournals.org
Synthesis of Cyclic Urea Analogues from Related Precursors
The linear this compound contains reactive functionalities that can be exploited to form cyclic urea analogues, such as imidazolidin-2-ones or other related heterocyclic systems. Intramolecular cyclization is a powerful strategy for creating more conformationally constrained molecules.
One potential pathway involves a nucleophilic attack from the N3-nitrogen onto the electrophilic C2-carbon of the chloro-propionyl chain. This intramolecular N-alkylation would lead to the formation of a 5-membered imidazolidinone ring. Such cyclization reactions are often promoted by a base to deprotonate the N3-urea nitrogen, thereby increasing its nucleophilicity. The resulting cyclic urea would have a significantly different three-dimensional shape compared to its linear precursor. Various methods for preparing cyclic ureas from diamines or by intramolecular cyclization have been described in the literature. nih.govgoogle.comgoogle.comnih.gov
Another approach could involve starting with a precursor containing a diamine. For example, reacting a diamine with an isocyanate can lead to a urea that can then undergo cyclization. nih.gov The synthesis of cyclic ureas is a well-developed area of organic chemistry, with numerous established protocols that could be adapted for precursors related to this compound. nih.govgoogle.com
Design and Synthesis of Bioisosteric Analogues (e.g., Thioureas)
Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a fundamental tactic in medicinal chemistry. The substitution of the carbonyl oxygen in a urea with a sulfur atom to form a thiourea (B124793) is a classic example of this approach. nih.govbiointerfaceresearch.com This modification can significantly alter a compound's properties and biological activity.
Rationale for Urea-Thiourea Bioisosteric Replacement: The primary reasons for designing thiourea analogues include:
Modified Hydrogen Bonding: The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor compared to the carbonyl group (C=O). However, the adjacent N-H protons in a thiourea often become better hydrogen bond donors. This can lead to altered or more specific interactions within a biological target. nih.gov
Increased Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which generally increases the lipophilicity of the molecule. This can impact cell membrane permeability and pharmacokinetic profiles.
Metabolic Stability: The change from an oxygen to a sulfur atom can affect the molecule's susceptibility to metabolic enzymes, potentially altering its half-life.
Conformational Effects: The larger van der Waals radius of sulfur compared to oxygen can induce subtle changes in the molecule's preferred conformation, which may influence its binding affinity. researchgate.net
Synthesis of Thiourea Analogues: The synthesis of a thiourea analogue of this compound, namely 1-(2-Chloro-propionyl)-3-ethyl-thiourea , can be achieved through established synthetic routes. A common method involves the reaction of an acyl isothiocyanate with an appropriate amine. researchgate.net In this case, 2-chloropropionyl chloride would first be reacted with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) to generate the reactive intermediate, 2-chloropropionyl isothiocyanate. Subsequent treatment with ethylamine (B1201723) would yield the desired thiourea product. researchgate.netunair.ac.id
Comparative Properties of Urea vs. Thiourea Analogues: The following table illustrates the calculated differences in key physicochemical properties between the parent urea compound and its thiourea bioisostere.
| Property | This compound | 1-(2-Chloro-propionyl)-3-ethyl-thiourea | Rationale for Change |
| Molecular Weight | 178.61 g/mol | 194.68 g/mol | Replacement of oxygen (16.00 amu) with sulfur (32.07 amu). |
| Hydrogen Bond Donors | 2 | 2 | The two N-H groups remain as donors in both structures. nih.gov |
| Hydrogen Bond Acceptors | 2 | 2 | The C=O and Cl are acceptors in the urea; C=S and Cl are acceptors in the thiourea. nih.gov |
| cLogP (Calculated) | ~1.2 | ~1.6 | Increased lipophilicity due to the less polar C=S bond compared to C=O. biointerfaceresearch.com |
Calculated values are estimates and can vary based on the algorithm used.
Numerous studies have shown that this bioisosteric switch can lead to significant changes in biological activity. For instance, in some classes of compounds, thiourea derivatives exhibit enhanced potency compared to their urea counterparts due to more favorable interactions within the target's binding site. biointerfaceresearch.com
Conformational Restriction and Conformationally Flexible Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its target. nih.govunina.it The urea functional group has a degree of conformational restriction due to resonance, but the single bonds within the rest of the molecule, such as in the ethyl and chloropropionyl groups of this compound, allow for considerable flexibility. Modifying this flexibility is a key strategy in analogue design. nih.govresearchgate.net
Conformational Restriction: Reducing a molecule's flexibility, or "rigidification," can lock it into a bioactive conformation. This can lead to increased potency, as less conformational entropy is lost upon binding, and may also enhance selectivity. unina.itresearchgate.net A common strategy is to incorporate rotatable bonds into a cyclic system.
For this compound, a conformationally restricted analogue could be designed by incorporating the urea nitrogens and the ethyl group's backbone into a heterocyclic ring, such as an imidazolidinone. This would create a compound like (S)-1-(2-chloropropanoyl)-3-ethylimidazolidin-2-one . This modification significantly reduces the number of rotatable bonds.
Conformationally Flexible Derivatives: Conversely, increasing conformational flexibility can sometimes be advantageous. If a binding pocket is large or has flexible regions, a more adaptable ligand may be able to form more optimal interactions. This can be achieved by introducing longer, more flexible linkers. For example, modifying the acyl portion of the parent compound to 1-(4-(2-chloroacetamido)butanoyl)-3-ethylurea introduces a longer, more flexible chain between the two amide-like functionalities, allowing the molecule to span a larger distance or adopt a wider range of shapes.
Comparison of Flexibility in Designed Analogues:
| Compound | Structure | Key Design Strategy | Number of Rotatable Bonds |
| This compound | Parent Compound | --- | 5 |
| (S)-1-(2-chloropropanoyl)-3-ethylimidazolidin-2-one | Conformationally Restricted | Ring formation | 2 |
| 1-(4-(2-chloroacetamido)butanoyl)-3-ethylurea | Conformationally Flexible | Linker insertion | 9 |
The number of rotatable bonds is a common metric for molecular flexibility.
The choice between designing a more rigid or a more flexible analogue depends heavily on the specific biological target and any existing SAR data. Both strategies are powerful tools for optimizing the pharmacological profile of a lead compound like this compound. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for Urea Compounds
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For 1-(2-Chloro-propionyl)-3-ethyl-urea, NMR provides unambiguous evidence for its structural integrity. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values (the relative number of protons) allow for a complete assignment.
Ethyl Group: The ethyl group (-CH₂CH₃) gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) coupled to the three adjacent methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons.
Propionyl Moiety: The methine proton (-CH(Cl)-) on the carbon bearing the chlorine atom will appear as a quartet, split by the adjacent methyl group. The methyl protons of the propionyl group will, in turn, appear as a doublet, split by the single methine proton.
Urea (B33335) Protons: The two N-H protons of the urea linkage typically appear as broad singlets or multiplets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons (C=O) of the urea and propionyl groups, with slightly different chemical shifts due to their distinct chemical environments.
Chlorinated Carbon: The carbon atom bonded to the chlorine atom (-CH(Cl)-) will appear at a characteristic chemical shift.
Ethyl Group Carbons: The two carbon atoms of the ethyl group (-CH₂CH₃) will produce two separate signals.
Propionyl Methyl Carbon: The methyl carbon of the propionyl group will appear in the upfield region of the spectrum.
The following table summarizes the anticipated NMR spectral data for this compound.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -NH- (Acyl) | Variable | Broad s | C=O (Acyl) |
| -NH- (Ethyl) | Variable | t | C=O (Urea) |
| -CH(Cl)- | ~4.5-5.0 | q | -CH(Cl)- |
| -CH₂- (Ethyl) | ~3.2-3.4 | q | -CH₂- (Ethyl) |
| -CH₃ (Propionyl) | ~1.6-1.8 | d | -CH₃ (Propionyl) |
| -CH₃ (Ethyl) | ~1.1-1.3 | t | -CH₃ (Ethyl) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the exact molecular formula can be confirmed, distinguishing it from other formulas with the same nominal mass. researchgate.net
For this compound, with a molecular formula of C₆H₁₁ClN₂O₂, the expected exact mass can be calculated. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, or other adducts. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by two m/z units, with a characteristic intensity ratio of 3:1, providing definitive evidence for the presence of a single chlorine atom.
Common fragmentation patterns observed in the mass spectrum can further corroborate the structure. Cleavage of the amide and urea bonds can lead to characteristic fragment ions.
| Ion | Formula | Expected Exact Mass (m/z) | Comment |
| [M(³⁵Cl)+H]⁺ | [C₆H₁₂³⁵ClN₂O₂]⁺ | 179.0587 | Protonated molecular ion with ³⁵Cl |
| [M(³⁷Cl)+H]⁺ | [C₆H₁₂³⁷ClN₂O₂]⁺ | 181.0558 | Protonated molecular ion with ³⁷Cl |
| [M-NHCH₂CH₃]⁺ | [C₄H₄³⁵ClO₂]⁺ | 120.9900 | Loss of the ethylamine (B1201723) fragment |
| [C₃H₄³⁵ClO]⁺ | [C₃H₄³⁵ClO]⁺ | 91.0005 | 2-Chloropropionyl cation |
| [C₃H₈N₂O]⁺ | [C₃H₈N₂O]⁺ | 88.0637 | Ethylurea (B42620) fragment |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as peaks in an IR spectrum. researchgate.net
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
N-H Stretching: The N-H bonds of the urea moiety will show stretching vibrations typically in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=O Stretching: Two distinct carbonyl (C=O) stretching bands are expected. The acyl-urea carbonyl generally appears at a higher wavenumber (around 1700-1730 cm⁻¹) compared to the urea carbonyl, which is often observed at a lower frequency (around 1650-1680 cm⁻¹) due to resonance. arkat-usa.org
C-H Stretching: Absorption bands for the stretching of C-H bonds in the ethyl and propionyl groups will be present just below 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretch | 3200 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Acyl) | Stretch | 1700 - 1730 |
| C=O (Urea) | Stretch | 1650 - 1680 |
| N-H (Urea) | Bend | 1550 - 1640 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. rsc.orgnih.gov
Molecular Conformation: The molecule is not expected to be fully planar. Rotation around the C-N bonds of the urea core allows for different conformations. Typically, acyl-ureas adopt a trans-cis or similar configuration with respect to the positions of the substituent groups relative to the carbonyls, influenced by steric and electronic factors. researchgate.net
Intermolecular Interactions: Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing. The N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen atoms are effective hydrogen bond acceptors. This typically leads to the formation of one-dimensional chains or two-dimensional networks of molecules linked by N-H···O=C hydrogen bonds. researchgate.netnih.gov These interactions are crucial for the stability of the crystal lattice.
| Interaction | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Primary interaction defining crystal packing |
| Halogen Bond | C-Cl | O=C or Cl | >3.0 | Possible, but weaker, directional interaction |
| van der Waals | All atoms | All atoms | Variable | General attractive forces contributing to packing |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
The compound this compound is chiral due to the presence of a stereocenter at the second carbon of the propionyl group (the carbon atom bonded to the chlorine). This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (the R- and S-enantiomers).
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.
Principle of Measurement: Enantiomers interact with plane-polarized light differently, causing a rotation of the plane of polarization (optical rotation). CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.
Enantiomeric Purity: A pure sample of one enantiomer will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths. Its mirror-image enantiomer will produce a CD spectrum that is an exact mirror image (equal in magnitude but opposite in sign). A racemic mixture (a 50:50 mixture of both enantiomers) is chiroptically silent, showing no CD signal.
Application: By measuring the CD spectrum of a sample of this compound and comparing it to the spectrum of a pure enantiomeric standard, one can determine the enantiomeric excess (ee), which is a measure of its enantiomeric purity. This is crucial in fields like pharmaceutical development, where the two enantiomers of a chiral drug often have different biological activities.
Computational Chemistry and Molecular Modeling Approaches for 1 2 Chloro Propionyl 3 Ethyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-(2-chloro-propionyl)-3-ethyl-urea. Methods like Density Functional Theory (DFT) are employed to gain a deeper understanding of its molecular orbitals and charge distribution. nih.gov
Various hybrid DFT methods, such as B3LYP, are utilized to perform these calculations. science.gov The choice of the functional and basis set, for instance, B3LYP/6-311G(d,p), is critical for obtaining accurate results for properties like optimized geometries and vibrational frequencies. nih.gov
Key electronic properties that can be determined include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's reactivity, stability, and hardness. A larger energy gap generally indicates higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other chemical species.
These quantum chemical calculations provide a theoretical framework for understanding the intrinsic properties of this compound, which can guide further experimental studies.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies.
A key technique used in this analysis is the generation of a Potential Energy Surface (PES). A relaxed PES scan is performed by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. This process helps to identify the low-energy conformers, which are the most stable and likely to be populated at a given temperature. nih.govresearchgate.net
For molecules with similar structural motifs, like the urea (B33335) or thiourea (B124793) backbone, the conformational landscape can reveal preferences for certain arrangements, such as anti or syn conformations. nih.govresearchgate.net The energy differences between these conformers can be on the order of several kcal/mol. nih.gov The most stable conformer identified through PES analysis often corresponds to the structure observed in experimental studies like X-ray crystallography. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum chemical calculations and conformational analysis often focus on the molecule in a vacuum or an idealized environment, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound in a more realistic setting, such as in a solvent.
MD simulations track the movements of atoms in the molecule and the surrounding solvent molecules over time, governed by a force field that describes the interatomic interactions. This allows for the investigation of:
Solvation Effects: How the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, can be monitored.
Transport Properties: Properties like diffusion coefficients can be calculated, providing insight into how the molecule moves through the solution.
For related systems, MD simulations have been used to study the behavior of molecules in various solvents, revealing details about intermolecular interactions and the structure of the liquid mixture. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models can then be used to predict the properties of new, unstudied compounds.
The general workflow for a QSPR study involves:
Dataset Collection: A set of molecules with known experimental values for a particular property is gathered.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, representing various aspects of its structure (e.g., topological, geometrical, electronic).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.
Ligand-Target Interaction Modeling (without specific biological outcomes)
Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a small molecule (the ligand) when it binds to a larger molecule, typically a protein (the target). This method is crucial in drug discovery and design.
The process involves:
Preparation of Ligand and Target Structures: The 3D structures of both the ligand (this compound) and the target protein are prepared. This may involve generating a 3D model of the ligand and obtaining the protein structure from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the active site of the target.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores represent the most likely binding modes.
This modeling can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's binding pocket. For related urea-containing compounds, computational studies have been used to hypothesize their interaction with biological targets. acs.org
Predicted Collision Cross Section (CCS) Calculations for Gas-Phase Characterization
Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important physicochemical property that can be measured experimentally using ion mobility-mass spectrometry (IM-MS) and can also be predicted computationally.
Predicted CCS values are valuable for:
Compound Identification: Comparing predicted CCS values with experimental data can aid in the identification of unknown compounds.
Structural Elucidation: Different conformers of a molecule can have different CCS values, so CCS predictions can provide insights into the gas-phase structure of ions.
The calculation of predicted CCS values typically involves generating a 3D structure of the ion and then using a theoretical model to calculate its interaction with a buffer gas. While specific CCS calculations for this compound were not found in the search results, this technique is a powerful tool for the characterization of small molecules.
Role in Advanced Chemical Science Research and Methodological Development
Utility as an Intermediate in Complex Organic Molecule Synthesis
N-acyl urea (B33335) derivatives are versatile intermediates in organic synthesis due to the presence of multiple reactive sites. arkat-usa.orgnsf.govnih.gov The 1-(2-Chloro-propionyl)-3-ethyl-urea molecule, in particular, possesses a reactive C-Cl bond and the N-acyl urea moiety, making it a potentially valuable building block.
Key Reactive Features:
Nucleophilic Substitution: The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, or azides, to generate more complex molecules. For instance, reactions with secondary amines can lead to the synthesis of N-acyl cyclic ureas containing α-tertiary amine structures. arkat-usa.org
Hofmann-type Rearrangement: Primary amides can be converted to isocyanate intermediates via Hofmann rearrangement, which can then be trapped by amines to form unsymmetrical ureas. organic-chemistry.org This highlights a potential synthetic pathway and the reactivity of the amide-like structure within the molecule.
Precursor to Heterocycles: Acyl ureas and their thio-analogs (acyl-thioureas) serve as key precursors for the synthesis of various heterocyclic compounds through cyclization reactions. rsc.org Depending on the reaction conditions and reagents, the this compound backbone could potentially be used to construct rings like thiazoles or triazoles. rsc.org
Amidation and Acylation Reactions: The synthesis of unsymmetrical ureas often involves the coupling of amines and amides or the acylation of ureas with activated carboxylic acids. nsf.govmdpi.com The structure of this compound suggests it can be synthesized via the acylation of ethylurea (B42620) with 2-chloropropionyl chloride. Conversely, the N-H protons of the urea moiety can potentially undergo further reactions.
The synthesis of N-acyl cyclic urea derivatives has been demonstrated by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides, including haloacetyl chlorides, resulting in excellent yields. arkat-usa.org This underscores the general reactivity of acyl chlorides with urea-containing compounds to form stable N-acyl urea products.
Contributions to Polymer Chemistry and Materials Science Research
The urea functional group is highly valued in materials science for its ability to form strong, directional hydrogen bonds. This property is exploited to create self-assembling materials and to impart specific mechanical properties to polymers. N-acyl ureas, in particular, can serve as building blocks for functional materials. nsf.gov
Polymer Modification: Molecules like this compound could potentially be grafted onto existing polymer backbones via the reactive chloro- group. This would introduce urea functionalities, which can enhance inter-chain interactions through hydrogen bonding, thereby modifying the thermal and mechanical properties of the material.
Monomer for Polyureas: While not a traditional monomer, the difunctional nature of related urea precursors is fundamental to the synthesis of polyureas.
Functional Polysaccharides: There is extensive research on modifying polysaccharides like chitosan (B1678972) with urea derivatives to create advanced materials. nih.govresearchgate.net For example, chitosan 3,6-diphenylcarbamate-2-urea derivatives have been synthesized and coated onto silica (B1680970) gel to create chiral stationary phases for HPLC. nih.govresearchgate.net This demonstrates how a urea-containing moiety can be used to functionalize a biopolymer, creating a material with specific, high-value applications.
Exploration as Chiral Auxiliaries in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of the propionyl group makes this compound a chiral molecule. Chiral ureas and thioureas are well-established as powerful organocatalysts and chiral auxiliaries in asymmetric synthesis. anr.frresearchgate.net They primarily function through hydrogen bonding interactions.
The two N-H protons of the urea group can act as a bidentate hydrogen-bond donor, forming a transient, organized complex with an electrophilic substrate. This complexation can effectively shield one face of the substrate, directing the attack of a nucleophile to the opposite face and thereby inducing enantioselectivity. While specific use of this compound in this context is not documented, its core structure is analogous to urea-based catalysts used in various asymmetric transformations.
Development of Chromatographic Stationary Phases Incorporating Urea Bonds for Chiral Separations
One of the most significant applications of urea derivatives in modern analytical chemistry is in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). mdpi.com The urea linkage is used to covalently bond a chiral selector, such as a cyclodextrin (B1172386) or a polysaccharide derivative, to a solid support like silica gel. cluster-science.comresearchgate.netnih.gov The urea group itself contributes to the chiral recognition mechanism through hydrogen bonding and dipole-dipole interactions with the analyte. researchgate.net
Numerous studies have detailed the synthesis and application of urea-based CSPs:
Cyclodextrin-Based CSPs: Novel CSPs with multiple urea linkages have been synthesized, showing enhanced stability and excellent resolution for various chiral analytes. cluster-science.com Single-urea-bound cyclodextrin CSPs have also been prepared and have shown high performance in separating a wide range of compounds. nih.gov
Polysaccharide-Based CSPs: Chitosan and levan (B1592505) derivatives containing urea and carbamate (B1207046) functionalities have been successfully used as CSPs for the enantioseparation of various racemates, including β-lactam ureas. nih.govresearchgate.netmdpi.com The introduction of substituents on the phenyl rings of these carbamate-urea derivatives can tune the chiral recognition capabilities of the CSP. nih.gov
"Crab-like" Bidentate CSPs: Novel brush-type CSPs have been designed where a chiral diamine is linked to silica gel via two ureido groups, creating a stable, bidentate tether. These "Crab-like" phases have proven effective for resolving a wide range of racemates, including benzodiazepines and N-derivatized amino acids. researchgate.net
Table 1: Examples of Urea-Based Chiral Stationary Phases and Their Applications
| Chiral Selector / CSP Type | Linkage Chemistry | Analytes Separated | Reference(s) |
|---|---|---|---|
| 3,5-Dimethylphenylcarbamoylated β-cyclodextrin | Single urea bond via Staudinger reaction | 33 diverse analytes, including acidic and basic compounds | nih.gov |
| Chitosan 3,6-diphenylcarbamate-2-urea derivatives | Coated on silica gel | Various racemates, with recognition tuned by substituents | nih.gov |
| Levan carbamate derivatives | Coated on silica gel | (±)-trans-β-lactam ureas | researchgate.netmdpi.com |
| 1,2-Diphenyl-1,2-ethylene-diamine ("Crab-like" CSP) | Bidentate ureido tether to silica | Benzodiazepines, N-derivatized amino acids, free carboxylic acids | researchgate.net |
| Heptakis(6-azido-6-deoxy-2,3-di-O-p-chlorophenylcarbamoylated)-β-cyclodextrin | Multiple urea linkages via Staudinger reaction | Chiral-only-at-metal osmabenzene (B1577212) complex | cluster-science.com |
Mechanistic Investigations of Molecular Recognition and Enzyme Binding
The urea moiety is a superb functional group for molecular recognition due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.comacs.org This allows for strong and specific binding to complementary sites in host molecules or protein active sites.
Anion Recognition: Helical oligoureas have been designed as "foldamers" that create a chiral cleft suitable for binding anions. anr.fr The stacked urea groups generate a macrodipole that further enhances the binding of negatively charged species. anr.fr
Enzyme Inhibition: The ability of the urea group to mimic interactions made by natural substrates has led to the development of numerous urea-containing enzyme inhibitors. nih.gov
Urease Inhibition: As urease naturally hydrolyzes urea, compounds containing a urea or thiourea (B124793) fragment are logical candidates for inhibitors. nih.govnih.govmdpi.com These inhibitors often work by coordinating to the nickel ions in the enzyme's active site. nih.govresearchgate.net
Glycogen (B147801) Phosphorylase Inhibition: Acyl ureas have been identified as a potent class of inhibitors for human liver glycogen phosphorylase, a target for treating type 2 diabetes. nih.govacs.org X-ray crystallography has shown that these inhibitors bind at the allosteric activator site, where the natural activator AMP binds, thereby stabilizing an inactive state of the enzyme. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-disubstituted ureas are a major class of sEH inhibitors. The urea hydrogens form critical hydrogen bonding interactions with key residues like Asp334 in the enzyme's catalytic site. ucanr.edu
Table 2: Examples of Urea Derivatives in Enzyme Binding and Inhibition
| Urea Derivative Class | Target Enzyme | Mechanism/Binding Insights | Reference(s) |
|---|---|---|---|
| Acyl Ureas | Human Liver Glycogen Phosphorylase | Bind to the allosteric AMP site, stabilizing the inactive T'-state conformation. | nih.govacs.org |
| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Soluble Epoxide Hydrolase (sEH) | Urea N-H forms hydrogen bonds with catalytic aspartate residue. | ucanr.edu |
| Thiourea Derivatives | Urease | The urea/thiourea fragment mimics the natural substrate, binding to the dinuclear nickel center in the active site. | nih.govresearchgate.net |
| Diaryl Ureas | Various Protein Kinases | Form multiple hydrogen bonds and non-polar interactions within the protein's binding pocket. | mdpi.com |
| Boric Acid (as Urea Analogue) | Urease | Bridges the two nickel ions in the active site, acting as a competitive inhibitor and substrate analogue. | drugbank.com |
Future Research Trajectories and Methodological Innovations
Development of Green and Sustainable Synthetic Routes for Urea (B33335) Derivatives
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For urea derivatives, this often involves moving away from hazardous reagents like phosgene (B1210022) and exploring greener alternatives. Future research on 1-(2-Chloro-propionyl)-3-ethyl-urea could focus on developing synthetic pathways that align with the principles of green chemistry.
Key Research Directions:
Catalyst-Free Synthesis: Investigating direct condensation reactions between ethyl isocyanate and 2-chloropropionamide (B1208399) or related precursors under solvent-free or aqueous conditions would be a significant advancement.
Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters, potentially increasing yield and safety while minimizing waste.
Bio-based Feedstocks: Exploring the potential for deriving the ethyl or propionyl moieties from renewable biological sources would enhance the sustainability profile of the synthesis.
A hypothetical green synthesis route could involve the reaction of ethylamine (B1201723) with a derivative of 2-chloropropionic acid in the presence of a non-toxic coupling agent and a green solvent, such as a deep eutectic solvent.
Advanced Mechanistic Characterization of Novel Reactivity Patterns
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new chemical transformations. For this compound, detailed mechanistic studies could uncover novel reactivity patterns.
Potential Research Methodologies:
In-situ Spectroscopic Analysis: Techniques like ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance) could be employed to monitor the formation and consumption of intermediates during the synthesis of this compound, providing real-time kinetic and mechanistic data.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways, offering insights into the energetics and feasibility of different mechanistic possibilities.
Isotopic Labeling Studies: By selectively labeling atoms within the starting materials (e.g., using ¹³C or ¹⁵N), the fate of each atom can be traced throughout the reaction, confirming bond-forming and bond-breaking events.
Exploration of Supramolecular Chemistry and Self-Assembly of Urea Scaffolds
Urea functionalities are well-known for their ability to form robust hydrogen-bonding networks, making them excellent building blocks for supramolecular chemistry. The specific structure of this compound, with its combination of a chiral center and hydrogen bond donors and acceptors, presents intriguing possibilities for self-assembly.
Areas for Future Investigation:
Crystal Engineering: A systematic study of the crystallization of this compound under various conditions (different solvents, temperatures, and additives) could lead to the discovery of different polymorphic forms with distinct physical properties.
Organogel Formation: Investigating the potential of this molecule to form organogels in various organic solvents through self-assembly into fibrous networks could open up applications in materials science.
Host-Guest Chemistry: The urea moiety could act as a recognition site for anions or other guest molecules, suggesting possibilities for the development of sensors or separation materials.
Integration with High-Throughput Synthesis and Screening for Chemical Libraries
High-throughput synthesis and screening are powerful tools for the rapid discovery of new molecules with desired properties. By incorporating this compound as a scaffold, large chemical libraries can be generated and tested for various applications.
Strategies for Implementation:
Parallel Synthesis: Utilizing automated parallel synthesis platforms, a library of derivatives could be created by reacting this compound with a diverse set of reactants to modify its structure. For example, the chloro group could be substituted with various nucleophiles.
Miniaturization and Automation: Employing microtiter plates and robotic liquid handlers would allow for the synthesis and screening of thousands of compounds in a short period.
Development of High-Throughput Assays: Creating rapid and reliable assays to screen the chemical library for specific biological activities or material properties would be essential for identifying lead compounds.
Computational Design and De Novo Synthesis of Functionally Tailored Urea-Based Architectures
Computational chemistry offers the ability to design new molecules with specific functions in silico before their actual synthesis. This approach can significantly accelerate the discovery process and reduce the reliance on trial-and-error experimentation.
Computational Design Workflow:
Target Identification and Binding Site Analysis: If a specific biological target is of interest, its structure can be analyzed to identify key binding interactions.
In Silico Ligand Design: Using the structure of this compound as a starting point, computational tools can be used to design new derivatives that are predicted to have enhanced binding affinity or other desired properties.
Virtual Screening: Large virtual libraries of related urea compounds can be screened against a target protein to prioritize candidates for synthesis.
De Novo Synthesis: The most promising candidates identified through computational design would then be synthesized and their properties experimentally validated.
Q & A
Q. What are the established synthetic routes for 1-(2-Chloro-propionyl)-3-ethyl-urea, and what analytical techniques validate its purity?
Methodological Answer: Synthesis typically involves the reaction of ethylurea with 2-chloropropionyl chloride under controlled conditions. A common protocol includes:
- Dissolving ethylurea in anhydrous dichloromethane with a base (e.g., triethylamine) to deprotonate the urea nitrogen.
- Dropwise addition of 2-chloropropionyl chloride at 0–5°C to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Structural validation employs NMR (¹H/¹³C) to confirm the chloro-propionyl and ethylurea moieties, while HPLC (C18 column, UV detection) ensures >95% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak .
Q. How does the electronic environment of the chloro-propionyl group influence the compound’s stability under varying pH conditions?
Methodological Answer: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, making the compound prone to hydrolysis in alkaline conditions. Stability studies involve:
- Incubating the compound in buffers (pH 2–12) at 25°C and 40°C.
- Monitoring degradation via UV-Vis spectroscopy (absorbance at λ~270 nm) and LC-MS to identify hydrolyzed products (e.g., propionic acid derivatives). Results show significant degradation at pH >10, necessitating storage in acidic (pH 4–6) or anhydrous environments .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electrostatic potential surfaces, identifying the chloro-propionyl carbonyl as the primary electrophilic site.
- Molecular docking studies with nucleophiles (e.g., amines, thiols) reveal steric hindrance from the ethylurea group, limiting reactivity at the β-carbon.
- Transition state analysis (IRC calculations) predicts activation energies for SN2 mechanisms, validated experimentally by kinetic studies using stopped-flow spectroscopy .
Q. How can contradictory data on the compound’s biological activity be resolved through experimental design?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) often arise from differences in:
- Solvent systems (e.g., DMSO vs. aqueous buffers affecting solubility).
- Assay conditions (e.g., ionic strength, temperature). A systematic approach involves:
- Replicating assays under standardized conditions (e.g., PBS buffer, 37°C).
- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding solvent interference.
- Meta-analysis of prior datasets to identify confounding variables (e.g., impurities in older synthetic batches) .
Q. What hybrid experimental-computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer: Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with wet-lab validation:
- Simulate binding to putative targets (e.g., kinases) over 100-ns trajectories to identify stable binding poses.
- Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd).
- Cross-reference with X-ray crystallography (if co-crystals form) to resolve atomic-level interactions. Discrepancies between simulation and experimental data may indicate unaccounted solvent effects or protein flexibility .
Methodological Considerations for Data Interpretation
- Handling Spectral Contradictions: Variations in NMR chemical shifts (e.g., due to tautomerism) require variable-temperature NMR or 2D-COSY to confirm assignments .
- Batch-to-Batch Variability: Implement QC/QA protocols using GC-MS to trace impurities (e.g., unreacted 2-chloropropionyl chloride) that affect bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
